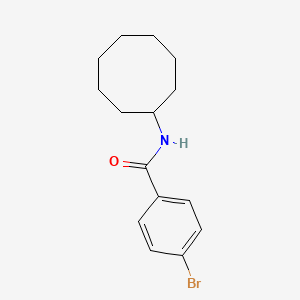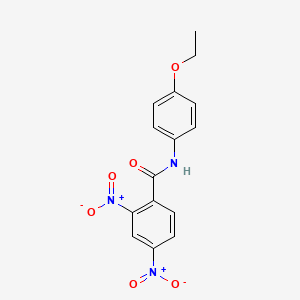![molecular formula C22H17ClN4O2S B10951682 2-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951682.png)
2-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound that features a unique combination of functional groups, including a chloromethylphenoxy group, a furan ring, and a triazolopyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the chloromethylphenoxy intermediate: This step involves the reaction of 2-chloro-6-methylphenol with formaldehyde to form the chloromethylphenoxy intermediate.
Synthesis of the furan ring: The furan ring is synthesized through a cyclization reaction involving appropriate starting materials.
Construction of the triazolopyrimidine scaffold: This step involves the formation of the triazolopyrimidine ring system through a series of cyclization and condensation reactions.
Final coupling and cyclization: The final step involves the coupling of the chloromethylphenoxy intermediate with the furan and triazolopyrimidine intermediates, followed by cyclization to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the triazolopyrimidine ring, resulting in the formation of reduced analogs.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are important targets in cancer treatment.
Biological Studies: The compound is used in biological studies to understand its effects on cell cycle progression and apoptosis induction.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the development of new materials with unique properties, such as electronic and photonic materials.
Mechanism of Action
The mechanism of action of 2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets, such as CDKs. The compound inhibits CDK activity by binding to the ATP-binding site, preventing the phosphorylation of target proteins and leading to cell cycle arrest and apoptosis . The molecular pathways involved include the regulation of cell cycle checkpoints and the induction of apoptotic signaling pathways.
Comparison with Similar Compounds
Similar compounds to 2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK inhibitory activity and are studied for their anticancer properties.
Thieno[2,3-d]pyrimidine derivatives: These compounds have similar structural features and are explored for their potential as kinase inhibitors.
Triazolo[1,5-c]pyrimidine derivatives: These compounds share the triazolopyrimidine scaffold and are investigated for their biological activities.
The uniqueness of 2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H17ClN4O2S |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
4-[5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C22H17ClN4O2S/c1-12-4-2-6-15(23)19(12)28-10-13-8-9-16(29-13)20-25-21-18-14-5-3-7-17(14)30-22(18)24-11-27(21)26-20/h2,4,6,8-9,11H,3,5,7,10H2,1H3 |
InChI Key |
YULFOWXTVIAKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C6=C(S5)CCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dicyclopropyl-1-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10951599.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B10951601.png)
![ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10951605.png)
![6-Amino-4-(4-bromothiophen-2-yl)-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10951620.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(propan-2-yl)benzenesulfonamide](/img/structure/B10951623.png)
![1-cyclopropyl-3-hydroxy-5-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10951628.png)

![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B10951644.png)

![methyl (4-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B10951670.png)
![N-(4-{[(1E)-3-(3-methylphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)acetamide](/img/structure/B10951678.png)
![Methyl 7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10951683.png)
![methyl 2-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10951691.png)
![5-Benzyl-1-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B10951696.png)
